BenchChemオンラインストアへようこそ!

1-Benzyl-6-ethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one

Antiproliferative Activity Structure-Activity Relationship Quinolin-4-one Scaffold

1-Benzyl-6-ethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one (CAS 902623-46-5) is a fully synthetic, small-molecule 1,4-dihydroquinolin-4-one derivative with the molecular formula C26H23NO4 and a molecular weight of 413.47 g/mol. Its structure features three key substituents on the quinolinone core: an N1-benzyl group, a C6-ethoxy group, and a C3-(4-methoxybenzoyl) group.

Molecular Formula C26H23NO4
Molecular Weight 413.473
CAS No. 902623-46-5
Cat. No. B2958937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-6-ethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one
CAS902623-46-5
Molecular FormulaC26H23NO4
Molecular Weight413.473
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)OC)CC4=CC=CC=C4
InChIInChI=1S/C26H23NO4/c1-3-31-21-13-14-24-22(15-21)26(29)23(17-27(24)16-18-7-5-4-6-8-18)25(28)19-9-11-20(30-2)12-10-19/h4-15,17H,3,16H2,1-2H3
InChIKeyQKJOFJFAANNXKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-6-ethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one (CAS 902623-46-5): Chemical Identity and Scaffold Classification for Procurement Screening


1-Benzyl-6-ethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one (CAS 902623-46-5) is a fully synthetic, small-molecule 1,4-dihydroquinolin-4-one derivative with the molecular formula C26H23NO4 and a molecular weight of 413.47 g/mol . Its structure features three key substituents on the quinolinone core: an N1-benzyl group, a C6-ethoxy group, and a C3-(4-methoxybenzoyl) group. The compound belongs to the 3-aryl-1H-quinolin-4-one scaffold class, which has established structure-activity relationships (SAR) for antiproliferative activity against human cancer cell lines and EGFR tyrosine kinase inhibition [1]. It is commercially available from multiple vendors at ≥95% purity and is supplied exclusively for research and development (R&D) purposes, not for therapeutic or veterinary use . An NMR spectrum of the closely related N1-unsubstituted analog, 6-ethoxy-3-(4-methoxybenzoyl)-4(1H)-quinolinone, has been deposited in the SpectraBase spectral database [2], providing a reference point for analytical characterization of the target compound's core scaffold.

Why Generic Substitution Is Inappropriate for 1-Benzyl-6-ethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one: Scaffold SAR Dictates Functional Non-Interchangeability


The 1,4-dihydroquinolin-4-one scaffold is not functionally generic; published SAR data demonstrate that seemingly minor substituent changes produce large, quantifiable shifts in biological activity. Within the 3-aryl-1H-quinolin-4-one series studied by Xiao et al. (2008), electron-withdrawing substituents at the 6-position significantly decrease antiproliferative activity against Hep G2 and KB cancer cell lines, whereas electron-donating groups maintain activity [1]. The target compound's C6-ethoxy group (σp⁺ ≈ −0.24, electron-donating) is therefore predicted to confer a distinct activity profile compared to analogs bearing C6-fluoro (σp⁺ ≈ −0.07, weakly electron-withdrawing by inductive effect) [2] or C6-hydrogen substituents. Furthermore, N1-alkylation with benzyl modulates lipophilicity (calculated XLogP3), hydrogen-bonding capacity, and conformational flexibility, all of which influence membrane permeability, metabolic stability, and target engagement. These structural features mean that simply substituting a 6-fluoro or N1-unsubstituted congener for the target compound in a biological assay introduces uncontrolled variables that undermine experimental reproducibility and SAR interpretation.

Quantitative Differentiation Evidence for 1-Benzyl-6-ethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one (CAS 902623-46-5)


C6-Ethoxy Substituent Maintains Antiproliferative Activity Per Class-Level SAR, in Contrast to Electron-Withdrawing C6 Substituents

In the foundational SAR study of 36 3-aryl-1H-quinolin-4-ones by Xiao et al. (2008), electron-withdrawing substituents at the 6-position were shown to decrease antiproliferative activity significantly against Hep G2 and KB human cancer cell lines [1]. The target compound bears a 6-ethoxy substituent, which is electron-donating (Hammett σp⁺ ≈ −0.24) [2]. Based on the published SAR trend, this electron-donating character is predicted to maintain or preserve antiproliferative activity, unlike a 6-fluoro analog (σp⁺ ≈ −0.07, weakly electron-withdrawing by inductive effect) which would be predicted to reduce activity [1][2]. This provides a quantifiable, substituent-electronic-property-based rationale for selecting the 6-ethoxy derivative over a 6-fluoro congener when antiproliferative activity is the screening objective. Note: This is a class-level inference; direct head-to-head IC50 data for this specific compound versus its 6-fluoro analog have not been identified in the public domain.

Antiproliferative Activity Structure-Activity Relationship Quinolin-4-one Scaffold Cancer Cell Lines

N1-Benzyl Substitution Provides Calculated Lipophilicity (XLogP3) Enhancement Relative to N1-Unsubstituted Parent Scaffold

The target compound's N1-benzyl group is a key structural differentiator from the N1-unsubstituted parent scaffold, 6-ethoxy-3-(4-methoxybenzoyl)-4(1H)-quinolinone (C19H17NO4, MW 323.35 g/mol) [1]. The addition of the benzyl moiety increases the molecular weight by approximately 90 Da and is expected to substantially increase calculated lipophilicity. Using the XLogP3 algorithm (PubChem implementation), the N1-unsubstituted analog has a predicted XLogP3 of approximately 3.1 [2], while the N1-benzyl target compound is predicted to have an XLogP3 of approximately 5.0–5.5 (estimated based on the incremental contribution of a benzyl group, ~1.9–2.4 log units). This lipophilicity increase is relevant because the published SAR for 3-aryl-1H-quinolin-4-ones was established using N1-unsubstituted compounds [3]; the N1-benzyl group of the target compound introduces differential membrane permeability and protein-binding characteristics that distinguish it from the parent scaffold. Note: This is a calculated property comparison; experimentally measured logP or logD values for the target compound have not been identified in the public domain.

Lipophilicity Membrane Permeability N1-Substitution Drug-Likeness

3-(4-Methoxybenzoyl) Substitution Pattern Aligns with Pharmacophore Model for EGFR Tyrosine Kinase Binding

Xiao et al. (2008) developed a pharmacophore model for 3-aryl-4-quinolinones binding to epidermal growth factor receptor protein tyrosine kinases (EGFR PTK), based on the antiproliferative SAR of 36 compounds [1]. The model identifies the 3-aryl substituent as a critical pharmacophoric feature for EGFR binding. The target compound's 3-(4-methoxybenzoyl) group conforms to this pharmacophore requirement: the 4-methoxy substituent on the benzoyl ring is consistent with the finding that a methoxy group at the 3′ or 4′ position of the 3-aryl ring contributes to favorable cytotoxicity [1]. This distinguishes the target compound from 3-benzoyl analogs lacking the 4-methoxy group (e.g., 3-benzoyl-1-benzyl-1,4-dihydroquinolin-4-one, CAS 902507-04-4), which would be predicted to have weaker EGFR PTK binding affinity based on the pharmacophore model. Quinoline derivatives are also noted in the literature for inhibitory activity against EGFR-TK . Note: This is a pharmacophore-alignment inference; direct EGFR inhibition IC50 data for the target compound have not been identified.

EGFR Inhibition Pharmacophore Model Kinase Inhibitor Scaffold 3-Arylquinolin-4-one

Dihydroquinolinone Core Is a Recognized Cereblon (CRBN) Ligand Scaffold for Targeted Protein Degradation Applications

The dihydroquinolinone core is explicitly claimed in patent families assigned to C4 Therapeutics, Inc. as a cereblon (CRBN)-binding scaffold for targeted protein degradation applications [1][2]. The patent disclosures (WO 2025/0084055, US 2023/0192643, US 2020/0207733) describe dihydroquinolinone compounds that bind to the E3 ubiquitin ligase protein cereblon and alter its substrate specificity, resulting in the ubiquitination and proteasomal degradation of downstream target proteins, with utility in cancer treatment [1]. While the specific substitution pattern of the target compound (N1-benzyl, C6-ethoxy, C3-(4-methoxybenzoyl)) is not explicitly exemplified in the available patent abstracts, the core scaffold is identical to the claimed chemotype. This positions the target compound as a potential tool compound or starting point for CRBN-mediated protein degradation research, particularly for PROTAC (PROteolysis TArgeting Chimera) development. Note: This is a scaffold-level association; direct CRBN binding data (e.g., IC50, Kd) for this specific compound have not been identified.

Cereblon CRBN Targeted Protein Degradation PROTAC E3 Ligase

Recommended Research Application Scenarios for 1-Benzyl-6-ethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one Based on Available Evidence


Antiproliferative Screening in Cancer Cell Line Panels: Prioritizing 6-Ethoxy Over 6-Fluoro or 6-Unsubstituted Congeners

Based on the class-level SAR established by Xiao et al. (2008), this compound's electron-donating 6-ethoxy group is predicted to maintain antiproliferative activity, unlike electron-withdrawing C6 substituents which decrease activity [1]. Researchers conducting cell viability screens (e.g., Hep G2, KB, or broader cancer cell line panels) should preferentially select this compound over 6-fluoro or 6-unsubstituted analogs when the goal is to maximize the probability of identifying antiproliferative hits within the 3-arylquinolin-4-one chemotype. The compound's commercial availability at ≥95% purity supports reproducible dose-response profiling .

EGFR Kinase Inhibitor Screening: Leveraging the 4-Methoxybenzoyl Pharmacophoric Feature

The 3-(4-methoxybenzoyl) substituent aligns with the EGFR PTK pharmacophore model developed for 3-aryl-4-quinolinones [1]. This compound can serve as a structurally-informed screening candidate in biochemical EGFR kinase inhibition assays. Its procurement should be prioritized over 3-benzoyl analogs lacking the 4-methoxy group (e.g., CAS 902507-04-4), as the methoxy substituent is predicted to enhance target engagement based on the pharmacophore model [1].

Targeted Protein Degradation (PROTAC) Development: Dihydroquinolinone Core as a Cereblon Ligand Starting Point

The 1,4-dihydroquinolin-4-one core is claimed in C4 Therapeutics' patent families as a cereblon (CRBN) E3 ligase-binding scaffold for targeted protein degradation [2]. This compound, with its N1-benzyl and C6-ethoxy substitution, offers a functionalized starting point for synthesizing bifunctional PROTAC molecules. The N1-benzyl group provides a potential vector for linker attachment after appropriate functionalization, while the C6-ethoxy group modulates electronic properties. Research groups engaged in TPD should consider this compound as a synthetically tractable CRBN ligand scaffold.

Analytical Method Development: NMR Spectral Reference from Closely Related Parent Scaffold

The ¹H NMR spectrum of the closely related N1-unsubstituted analog, 6-ethoxy-3-(4-methoxybenzoyl)-4(1H)-quinolinone, is available in the SpectraBase database [3]. This provides a valuable analytical reference for confirming the identity and purity of the target compound's core scaffold. Analytical chemists developing QC methods for compound libraries can use this reference spectrum as a comparator to verify successful synthesis or procurement of the target compound, with the understanding that the N1-benzyl signal will be an additional feature in the target compound's spectrum.

Quote Request

Request a Quote for 1-Benzyl-6-ethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.